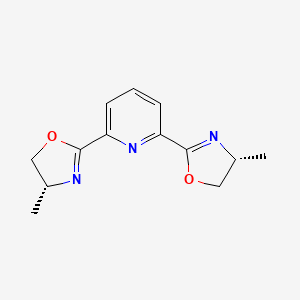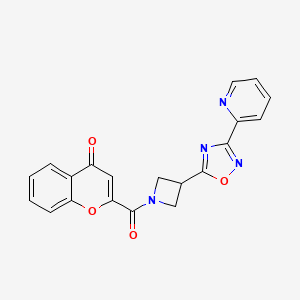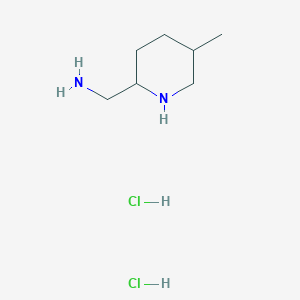![molecular formula C14H22N2O2 B2736765 Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate CAS No. 1314698-89-9](/img/structure/B2736765.png)
Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate is a chemical compound with the CAS Number: 1314698-89-9 . It has a molecular weight of 250.34 and is typically stored at 4°C . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 3- (1-amino-1-methylethyl)phenylcarbamate . The InChI code is 1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-6-7-10(9-11)14(4,5)15/h6-9H,15H2,1-5H3,(H,16,17) .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Metalation and Alkylation Studies
α-Alkyl-α-Aminosilanes Metalation : Sieburth, Somers, and O'Hare (1996) investigated tert-Butyl carbamate derivatives for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This study is significant for understanding the metalation processes of amino silanes (Sieburth, Somers, & O'Hare, 1996).
Syntheses and Reactions of Silyl Carbamates : Sakaitani and Ohfune (1990) focused on the synthesis of N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) and its reactions with various electrophiles. This research provides insights into the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).
Synthesis and Application in Medicinal Chemistry
- Synthesis of Novel Carbamates with Biological Activity : Chalina, Chakarova, and Staneva (1998) synthesized new phenyl N-substituted carbamates and evaluated their antiarrhythmic and hypotensive properties, demonstrating the potential medicinal applications of these compounds (Chalina, Chakarova, & Staneva, 1998).
Photoredox-Catalysis and Enzymatic Resolution
Photoredox-Catalyzed Amination : Wang et al. (2022) report a photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, highlighting a new method for assembling 3-aminochromones under mild conditions, which has broad applications in photocatalyzed protocols (Wang et al., 2022).
Enzymatic Kinetic Resolution : Piovan, Pasquini, and Andrade (2011) studied the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. They achieved high enantioselectivity, illustrating the importance of enzymatic processes in obtaining optically pure enantiomers of key intermediates (Piovan, Pasquini, & Andrade, 2011).
Deprotection Processes and Synthesis of Functionalized Amino Acids
Deprotection of tert-Butyl Carbamates : Li et al. (2006) demonstrated that aqueous phosphoric acid is an effective and environmentally benign reagent for deprotecting tert-butyl carbamates, esters, and ethers. This finding is crucial for the mild deprotection of sensitive chemical groups (Li et al., 2006).
Synthesis of Functionalized Amino Acid Derivatives : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, showing potential as pharmacophores in anticancer agents. This research highlights the role of tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate derivatives in medicinal chemistry (Kumar et al., 2009).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-6-7-10(9-11)14(4,5)15/h6-9H,15H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNWWJSJZUIZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2736688.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2736695.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2736696.png)

![6-(4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736698.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736699.png)


![2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2736705.png)
